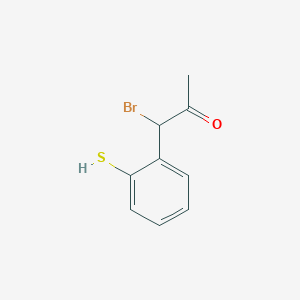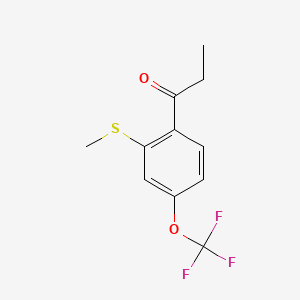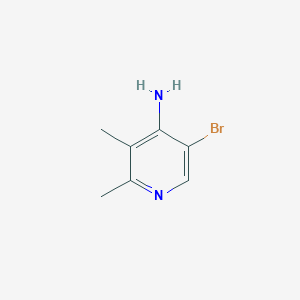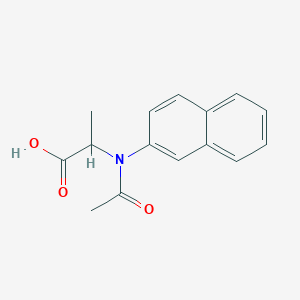
N-Acetyl-L-2-naphthylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-ACETYL-2-NAPHTHYLALANINE is a chiral amino acid derivative that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene ring, making it distinct from other amino acids. Its applications span across chemistry, biology, medicine, and industry, making it a versatile compound for research and practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-ACETYL-2-NAPHTHYLALANINE typically involves the acetylation of 2-naphthylalanine. One common method includes the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the amino group.
Industrial Production Methods: On an industrial scale, the production of (S)-N-ACETYL-2-NAPHTHYLALANINE may involve more efficient catalytic processes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of immobilized enzymes can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: (S)-N-ACETYL-2-NAPHTHYLALANINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced naphthylalanine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, where nucleophiles such as amines or thiols replace the acetyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthylalanine derivatives.
Substitution: N-substituted naphthylalanine derivatives.
Scientific Research Applications
(S)-N-ACETYL-2-NAPHTHYLALANINE has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential as a therapeutic agent in treating certain diseases due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-N-ACETYL-2-NAPHTHYLALANINE involves its interaction with specific molecular targets, such as enzymes and receptors. The naphthalene ring structure allows it to fit into hydrophobic pockets of proteins, influencing their activity. This compound can modulate enzymatic reactions by acting as a competitive inhibitor or substrate analog, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
(S)-N-ACETYL-2-NAPHTHYLALANINE can be compared with other naphthylalanine derivatives and chiral amino acids:
Similar Compounds: 2-Naphthylalanine, N-acetylphenylalanine, and N-acetyltryptophan.
Uniqueness: The presence of the naphthalene ring in (S)-N-ACETYL-2-NAPHTHYLALANINE provides unique hydrophobic interactions and steric effects, distinguishing it from other similar compounds. This structural feature enhances its binding affinity to specific molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C15H15NO3 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
2-[acetyl(naphthalen-2-yl)amino]propanoic acid |
InChI |
InChI=1S/C15H15NO3/c1-10(15(18)19)16(11(2)17)14-8-7-12-5-3-4-6-13(12)9-14/h3-10H,1-2H3,(H,18,19) |
InChI Key |
QKWRJUOQPQWTEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N(C1=CC2=CC=CC=C2C=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


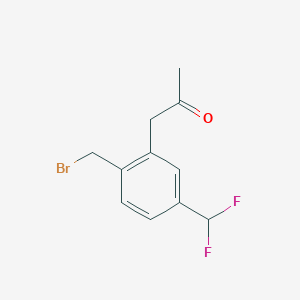
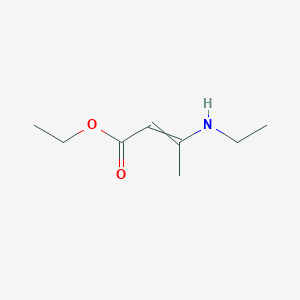

![(2R,3R,4S,5S,6R)-2-[[(3S,8S,9R,10S,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14052151.png)
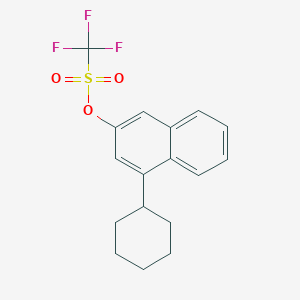
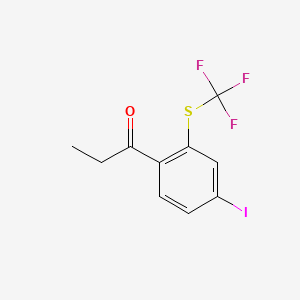
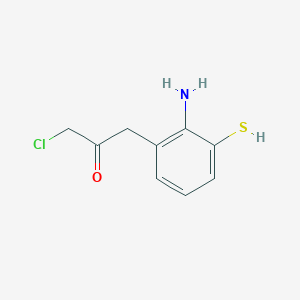
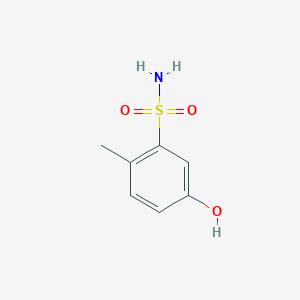
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-1,2,3-triazol-1-ylmethyl)-](/img/structure/B14052163.png)
